tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate
Description
tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is a pyridine-based carbamate derivative featuring a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrol-5-yl) at the 3-position of the pyridine scaffold. This compound is of interest in medicinal chemistry and organic synthesis due to its structural complexity, which combines a nitrogen-rich heterocyclic system with a tert-butyl carbamate protecting group.
Structure
3D Structure
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-12-10(6-4-9-16-12)11-7-5-8-15-11/h4,6,9H,5,7-8H2,1-3H3,(H,16,17,18) |
InChI Key |
LBAUYPBGHQDVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C2=NCCC2 |
Origin of Product |
United States |
Preparation Methods
Standard Boc Activation Protocol
In a representative procedure, 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Di-tert-butyl dicarbonate (1.2 equiv) is added dropwise, followed by triethylamine (2.5 equiv) as a base. The reaction proceeds at ambient temperature for 12–16 hours, with monitoring via thin-layer chromatography (TLC). Post-reaction, the mixture is concentrated under reduced pressure and purified via silica gel chromatography using ethyl acetate/hexane gradients.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Triethylamine |
| Temperature | 25°C |
| Reaction Time | 16 hours |
| Yield | 72–85% |
Catalyzed Boc Protection with DMAP
4-Dimethylaminopyridine (DMAP) significantly accelerates Boc protection by acting as a nucleophilic catalyst. In optimized protocols, DMAP (0.1 equiv) is introduced to the amine substrate in tert-butyl alcohol, followed by di-tert-butyl dicarbonate (1.5 equiv). The reaction is heated to 50°C for 2–4 hours, achieving near-quantitative conversion. This method reduces side products compared to room-temperature approaches.
Palladium-Mediated Coupling Strategies
Buchwald-Hartwig Amination
Copper(I)-catalyzed amination could theoretically introduce amine functionalities to the dihydropyrrole ring. However, this remains unexplored for the specific substrate, as most literature focuses on post-synthetic modifications after Boc protection.
Solid-Phase Synthesis Approaches
Solid-phase methods enable rapid optimization of carbamate derivatives. A polystyrene-bound variant of 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine has been developed, where the resin-bound amine reacts with di-tert-butyl dicarbonate in dichloromethane (DCM). Cleavage from the resin using trifluoroacetic acid (TFA)/DCM (1:4) affords the target compound in 68% yield over three steps.
Reaction Optimization and Kinetic Analysis
Solvent Screening
Comparative studies in polar aprotic solvents reveal:
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| THF | 92 | 89 |
| DCM | 88 | 91 |
| DMF | 95 | 78 |
| AcCN | 84 | 85 |
Dimethylformamide (DMF) achieves highest conversion but lower selectivity due to competing side reactions.
Temperature Profiling
Elevated temperatures (50–60°C) reduce reaction time to 4–6 hours but increase epimerization risks in chiral intermediates. Controlled heating at 40°C balances speed and selectivity.
Analytical Validation and Characterization
Spectroscopic Identification
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) shows ≥98% purity at 254 nm. Residual solvents are quantified via GC-MS, with tert-butyl alcohol <50 ppm.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Standard Boc | 85 | 98 | Excellent |
| DMAP-Catalyzed | 93 | 97 | Moderate |
| Solid-Phase | 68 | 95 | Limited |
| Palladium Coupling | N/A | N/A | Theoretical |
The DMAP-catalyzed method offers superior yields but requires stringent temperature control. Standard Boc protection remains the most scalable approach for industrial applications .
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Hydrolysis under acidic or basic conditions releases the free amine and tert-butanol, enabling downstream functionalization.
Key Reaction Conditions and Outcomes
For example, Boc deprotection in related piperidine derivatives using TFA achieves near-quantitative yields, as demonstrated in the synthesis of N-(3-aminopropyl)-2-pipecoline derivatives .
Palladium-Catalyzed Cross-Coupling Reactions
The pyridine ring and carbamate group facilitate palladium-mediated couplings, enabling C–C or C–N bond formation.
Representative Cross-Coupling Pathways
In a study involving tert-butyl carbamate-protected intermediates, Pd₂(dba)₃ with t-BuXPhos efficiently coupled bromopyridines with aryl amines under microwave conditions, achieving 23–45% yields .
Nucleophilic Substitution at the Dihydropyrrole Ring
The electron-rich dihydropyrrole ring undergoes nucleophilic substitution, particularly at the NH position.
Example Alkylation and Acylation Reactions
| Reaction | Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Methanesulfonyl chloride, TEA | DCM, 0°C → RT | Sulfonamide derivatives | 89–91% | |
| Acylation | Acetyl chloride, TEA | DCM, RT | Acetylated derivatives | >90% |
In analogous systems, N-Boc-piperidine derivatives reacted with methanesulfonyl chloride to form sulfonamides in 91% yield .
Diels-Alder Cycloaddition (Theoretical Potential)
While direct evidence is limited, the dihydropyrrole’s conjugated system may act as a diene in Diels-Alder reactions.
Proposed Reaction Parameters
| Dienophile | Conditions | Expected Outcome | Source |
|---|---|---|---|
| Maleic anhydride | Reflux in toluene | Bicyclic lactam adducts | |
| Acrylonitrile | Thermal activation | Six-membered ring systems |
Studies on tert-butylcarbamate-substituted dienes show cycloadditions with electron-deficient dienophiles proceed efficiently , suggesting potential applicability.
Condensation Reactions with Carboxylic Acids
The deprotected amine can participate in amide bond formation, a key step in drug design.
Condensation Protocol
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Activation | EDCI, HOBt | DCM, RT | Activated ester | |
| Coupling | Primary/secondary amines | RT → reflux | Amide products | 55–89% |
For instance, coupling 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid with amines using EDCI/HOBt achieved 89% yields .
Stability and Side Reactions
The compound’s stability under various conditions is critical:
Scientific Research Applications
Drug Development
Tert-butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate serves as a valuable building block in the design of pharmaceuticals targeting neurological disorders. Its structural components may enhance the binding affinity to neurotransmitter receptors, similar to other pyridine derivatives that have shown efficacy in treating various conditions .
Reactivity and Synthesis
The compound can undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine and carbon dioxide. It can also participate in palladium-catalyzed cross-coupling reactions, which are essential for forming substituted anilines. The presence of electron-rich functional groups enhances its reactivity in nucleophilic substitution reactions .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their notable properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| N-Boc-Pyridine | Pyridine derivative | Versatile in medicinal chemistry |
| Dihydropyrrole | Heterocyclic compound | Exhibits various biological activities |
| Tert-butyl Carbamate | Carbamate ester | Stable under various reaction conditions |
This comparison highlights the unique aspects of this compound, particularly its combination of protective groups with biologically active heterocycles.
Case Studies and Research Findings
While direct case studies on this compound are scarce, research into similar compounds has revealed significant findings:
- Anticonvulsant Activity : Compounds with similar structural motifs have been shown to possess anticonvulsant properties through modulation of neurotransmitter receptors .
- Antitumor Activity : Related pyridine derivatives have been investigated for their anticancer effects against various cell lines, indicating potential pathways for further exploration .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- The 3,4-dihydro-2H-pyrrol-5-yl group in the target compound introduces partial saturation, enhancing solubility in polar solvents compared to fully aromatic analogs like tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate . However, this group may reduce thermal stability due to increased conformational mobility.
- In contrast, electron-donating groups (e.g., methoxy in ) enhance reactivity toward electrophilic aromatic substitution.
- The boronate ester in enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound but critical for constructing biaryl systems in drug discovery .
Biological Activity
tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate, with the CAS number 1352530-72-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and relevant research findings.
The molecular formula of this compound is C₁₄H₁₉N₃O₂, with a molecular weight of 261.32 g/mol. Its structure includes a pyridine ring and a carbamate group, which are significant for its biological interactions.
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. For instance, studies have shown that related compounds can inhibit amyloid-beta aggregation and acetylcholinesterase activity, both of which are critical in the context of neurodegenerative diseases such as Alzheimer's disease (AD) .
Efficacy in In Vitro Studies
In vitro studies have demonstrated that this compound can enhance cell viability in the presence of neurotoxic agents. For example, when astrocytes were exposed to amyloid-beta peptide (Aβ 1-42), the addition of similar carbamate compounds significantly improved cell survival rates compared to untreated controls .
| Study | Cell Type | Treatment | Outcome |
|---|---|---|---|
| Study A | Astrocytes | Aβ 1-42 + Carbamate | Improved cell viability by 62.98% |
| Study B | Neurons | Aβ 1-42 + Carbamate | Reduced β-secretase activity |
In Vivo Studies
In vivo models have also been utilized to assess the efficacy of this compound. For instance, in an AD-like model induced by scopolamine, treatment with related compounds showed a reduction in Aβ levels and β-secretase activity, although the results varied depending on the specific compound and dosage used .
Case Study 1: Neuroprotection in Alzheimer's Model
In a controlled study involving rats subjected to scopolamine-induced cognitive impairment, administration of a similar carbamate compound resulted in a notable decrease in cognitive decline markers. The study reported a significant reduction in Aβ levels and improved performance in memory tasks .
Case Study 2: Cell Viability Enhancement
Another study focused on the protective effects against oxidative stress induced by Aβ exposure in cultured astrocytes. The results indicated that treatment with this compound led to increased cell viability and decreased levels of inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing tert-butyl carbamate derivatives, and how should data interpretation be approached?
- Methodology :
-
Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify substituents on the pyridine and pyrrolidine rings. For stereochemical analysis, employ 2D NMR (e.g., NOESY) to resolve spatial arrangements, as demonstrated in studies of similar carbamates .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, the molecular ion peak at m/z 257.2614 (for derivatives with CHFNO) aligns with calculated values .
-
Infrared Spectroscopy (IR) : Detect carbamate C=O stretching (~1700 cm) and NH vibrations (~3300 cm).
- Data Table :
| Technique | Key Peaks/Features | Application Example |
|---|---|---|
| H NMR | δ 8.22 (s, pyridine-H), δ 1.36 (s, tert-butyl) | Confirms pyridine substitution and tert-butyl group |
| HRMS | [M+H] at 257.2614 | Validates molecular formula |
Q. What safety protocols are critical when handling tert-butyl carbamates in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if airborne particles exceed OSHA limits .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335: Respiratory tract irritation) .
- First Aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
- Key Hazards :
- Acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing tert-butyl carbamate derivatives?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in Diels-Alder reactions involving the pyrrolidine moiety .
- Machine Learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for carbamate formation. ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error .
- Case Study :
- A study achieved a 32% yield improvement in β-secretase inhibitor synthesis by optimizing reaction parameters via computational path searching .
Q. How should researchers address contradictions in reaction yields across different catalytic systems?
- Methodology :
- Controlled Variable Analysis : Isolate factors (e.g., catalyst loading, temperature) using design of experiments (DoE). For example, compare palladium vs. biocatalytic systems in carbamate synthesis .
- Kinetic Profiling : Monitor intermediate formation via in-situ IR or LC-MS to identify rate-limiting steps.
- Data Table :
| Catalyst Type | Yield (%) | Key Observations |
|---|---|---|
| Pd(OAc) | 45 | Requires inert atmosphere |
| Lipase B | 68 | Higher enantioselectivity |
Q. What strategies are effective for resolving stereochemical ambiguities in tert-butyl carbamate derivatives?
- Methodology :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- X-ray Crystallography : Resolve absolute configurations by analyzing crystal packing, as done for carbamates with halogen bonding motifs .
- Example :
- A derivative’s crystal structure revealed intramolecular hydrogen bonds stabilizing the trans-pyrrolidine conformation, critical for biological activity .
Q. How can biocatalytic processes enhance the sustainability of tert-butyl carbamate synthesis?
- Methodology :
- Enzyme Screening : Test lipases or esterases for chemoselective tert-butyl deprotection. For instance, Candida antarctica lipase B selectively cleaves carbamates under mild conditions .
- Solvent Engineering : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact.
- Case Study :
- A biocatalytic route achieved 85% yield for a lactonization intermediate, avoiding toxic reagents .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported toxicity profiles of tert-butyl carbamates?
- Methodology :
- Batch Purity Analysis : Use HPLC to verify if impurities (e.g., residual solvents) contribute to toxicity variations .
- In Silico Toxicology : Apply tools like ProTox-II to predict acute oral toxicity (LD) and compare with experimental data (e.g., H302 classification) .
- Example :
- A derivative’s H302 classification (oral toxicity) was confirmed via rodent studies, but batch-specific impurities exacerbated effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
